molecular formula C7H14ClNO4S B6177100 methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride CAS No. 2551115-06-9

methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride

Cat. No.: B6177100
CAS No.: 2551115-06-9
M. Wt: 243.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H13NO4S·HCl and a molecular weight of 243.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-amino-1,1-dioxo-1lambda6-thiolan-3-yl acetate and methyl iodide.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperature, pressure, and pH levels, to ensure the formation of the desired product.

  • Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for scaling up the reaction and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride can be used to study enzyme mechanisms, protein interactions, and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemistry.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features may be exploited to create compounds with specific biological activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with specific amino acids or functional groups within the target molecules.

Comparison with Similar Compounds

  • Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate hydrochloride: This compound is structurally similar but differs in the presence of sulfur atoms.

  • 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride:

Uniqueness: Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2551115-06-9

Molecular Formula

C7H14ClNO4S

Molecular Weight

243.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.